molecular formula C17H25N3O4 B13932185 tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13932185
M. Wt: 335.4 g/mol
InChI Key: IYCKIXVQZXUKMF-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative and the piperazine ring. Common synthetic routes include:

    Step 1: Preparation of the pyridine derivative through a series of reactions involving methylation and esterification.

    Step 2: Formation of the piperazine ring through cyclization reactions.

    Step 3: Coupling of the pyridine derivative with the piperazine ring using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate
  • 1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate

Uniqueness

1,1-Dimethylethyl 4-[6-(methoxycarbonyl)-2-methyl-3-pyridinyl]-1-piperazinecarboxylate is unique due to its specific combination of a piperazine ring and a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(6-methoxycarbonyl-2-methylpyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-12-14(7-6-13(18-12)15(21)23-5)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3

InChI Key

IYCKIXVQZXUKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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